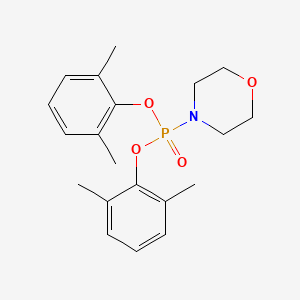
Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two 2,6-dimethylphenyl groups and a morpholin-4-yl group attached to a phosphonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate typically involves the reaction of 2,6-dimethylphenol with phosphorus oxychloride to form 2,6-dimethylphenyl phosphoryl chloride. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield phosphine oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
Aplicaciones Científicas De Investigación
Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. The exact pathways and molecular targets depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate include other organophosphorus compounds such as:
- Dimethyl (morpholin-4-yl)phosphonate
- Bis(3,5-dimethylphenyl)phosphine
- Glyoxal-bis(2,6-dimethylphenyl)diimine .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of phenyl and morpholinyl groups attached to the phosphonate moiety. This structure imparts specific chemical and physical properties that make it suitable for a wide range of applications, from catalysis to material science .
Propiedades
Número CAS |
113088-99-6 |
|---|---|
Fórmula molecular |
C20H26NO4P |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
4-bis(2,6-dimethylphenoxy)phosphorylmorpholine |
InChI |
InChI=1S/C20H26NO4P/c1-15-7-5-8-16(2)19(15)24-26(22,21-11-13-23-14-12-21)25-20-17(3)9-6-10-18(20)4/h5-10H,11-14H2,1-4H3 |
Clave InChI |
PYLCVQBUSWGJBF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)OP(=O)(N2CCOCC2)OC3=C(C=CC=C3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine](/img/structure/B14312143.png)

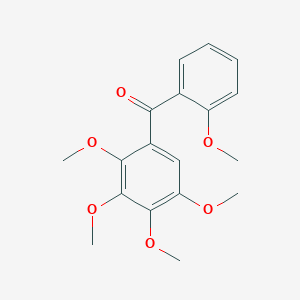
![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)
![9-[2-(Methylsulfanyl)ethyl]-9H-fluorene](/img/structure/B14312161.png)
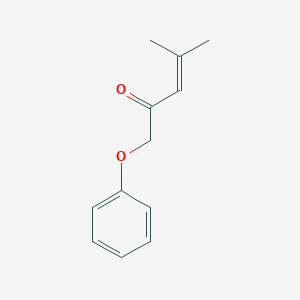

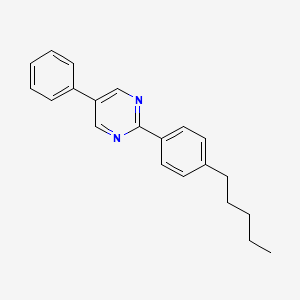
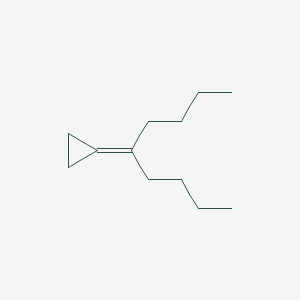
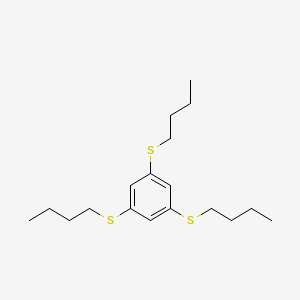
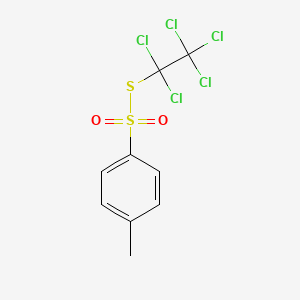
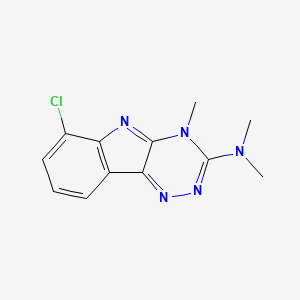
![N-[(2-chloro-5-nitrophenyl)methylidene]methanesulfonamide](/img/structure/B14312199.png)

